Iridobelamal A
Description
Iridobelamal A is an iridal-type triterpenoid primarily isolated from Belamcanda chinensis (syn. Iris domestica) and related species such as Iris tectorum . It is characterized by a 30-carbon skeleton with a unique aldehyde group (δH 10.18, δC 190.8) and a homofarnesyl side chain . Its molecular formula is C30H46O5, with a molecular weight of 474.70 g/mol .
This compound is abundant in B. chinensis seeds (1.0655 mg/g) and roots, where it coexists with other iridal-type triterpenoids like isoiridogermanal and iridal . Pharmacologically, it exhibits anti-inflammatory, cytotoxic, and human neutrophil elastase (HNE) inhibitory activities, making it a promising candidate for drug development .
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2E)-2-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxypropyl)-3-[(3E,7E)-5-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dimethylcyclohexylidene]propanal |
InChI |
InChI=1S/C30H50O4/c1-22(2)11-8-12-23(3)15-16-28(33)24(4)13-9-18-29(6)27(14-10-20-31)26(25(5)21-32)17-19-30(29,7)34/h11,13,15,21,27-28,31,33-34H,8-10,12,14,16-20H2,1-7H3/b23-15+,24-13+,26-25+/t27-,28?,29+,30+/m1/s1 |
InChI Key |
KVTCHSWVSFQOTP-BTUOOTBZSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC(/C(=C/CC[C@]1([C@@H](/C(=C(\C)/C=O)/CC[C@]1(C)O)CCCO)C)/C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(C(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)O)C)C |
Synonyms |
iridobelamal A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoiridogermanal
- Structural Differences : Isoiridogermanal is a geometrical isomer of iridobelamal A, differing in the configuration of the α,β-unsaturated aldehyde group. This results in distinct 13C NMR shifts at C-6 (Δδ +4.0) and C-8 (Δδ -3.8) .
- Bioactivity : While both compounds show cytotoxicity against cancer cells (e.g., IC50 ~11–23 µM for MCF-7 cells), isoiridogermanal exhibits lower HNE inhibitory activity (IC50 ~15.2 µM) compared to iridobelamal B .
- Source : Co-occurs with this compound in B. chinensis roots and seeds .
Iridobelamal B
- Structural Features : Shares the homofarnesyl side chain but includes a C-11 aryl group . Molecular formula: C31H48O5 (MW: 500.35 g/mol) .
- Bioactivity: The most potent HNE inhibitor among iridal-type triterpenoids (IC50: 9.8 µM). Also suppresses pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages .
- Source: Isolated from B. chinensis roots via methanol extraction .
Iridal
- Structural Simplicity: Lacks the aldehyde group and homofarnesyl chain, resulting in a simpler triterpenoid skeleton.
- Content : Found in B. chinensis seeds at 0.7058 mg/g .
Iritectol B
- Structural Uniqueness : Features a spiroiridal-lactone core with an epoxy bridge .
- Bioactivity : Induces dose-dependent apoptosis in cancer cells (33% apoptosis at 100 µM) and triggers G2/M cell cycle arrest .
- Source : Isolated from Iris tectorum rhizomes .
Data Tables Summarizing Key Comparisons
Table 1: Structural and Bioactive Properties of this compound and Analogues
Q & A
Q. How is Iridobelamal A structurally characterized using spectroscopic methods?
this compound is characterized via 1D/2D NMR and mass spectrometry. Key signals include an aldehyde proton (δH 10.18, s) and a homofarnesyl side chain. Geometric isomerism (α,β-unsaturated aldehyde configuration) is identified by comparing 13C NMR shifts at positions 6 and 8 (Δδ 3.8–4.0) with reference compounds like isoiridogermanal .
Q. What methodologies are employed to isolate this compound from Belamcanda chinensis?
Isolation involves methanolic extraction of roots, followed by silica gel column chromatography, RP-silica gel, Sephadex LH-20 purification, and preparative HPLC. This multi-step process separates iridal-type triterpenoids from isoflavonoids .
Q. What are the foundational reaction steps for synthesizing this compound derivatives?
Initial synthesis steps include dehydration (e.g., converting this compound to intermediate 293 via hydroxyl removal), oxidation (introducing oxygen to form intermediate 294), and cyclization (forming ester/ether bonds, as seen in the conversion to product 288). Reaction conditions often require heat and catalysts, though specifics are inferred from structural changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when identifying geometric isomers of this compound?
Geometric isomerism in α,β-unsaturated aldehydes is confirmed by analyzing 13C NMR shifts at carbons adjacent to the double bond. For example, C-8 in this compound shows an upfield shift (Δδ 3.8) compared to its isomer, while C-6 shifts downfield (Δδ 4.0). Cross-validation with NOESY or COSY spectra can clarify spatial arrangements .
Q. What reaction mechanisms govern the transformation of this compound into complex triterpenoids?
Key mechanisms include:
- Oxidative lactonization : Oxygen-mediated conversion of aldehyde groups to carboxylic acids, followed by esterification (e.g., forming a lactone ring via intramolecular dehydration) .
- Electrophilic cyclization : Acid-catalyzed ring closure in intermediates like 294, forming fused triterpenoid skeletons. Steric effects and solvent polarity critically influence regioselectivity .
Q. How can researchers evaluate the bioactivity of this compound using in vitro assays?
Bioactivity assessment involves:
- Anti-inflammatory screening : Measuring inhibition of COX-2 or TNF-α in macrophage models.
- Antioxidant assays : Quantifying ROS scavenging via DPPH or ABTS tests.
- Cytotoxicity profiling : Using MTT assays on cancer cell lines (e.g., HepG2). Results must be contextualized with positive controls (e.g., ascorbic acid for antioxidant activity) and dose-response validation .
Q. What strategies address challenges in synthesizing this compound derivatives with stereochemical fidelity?
- Chiral auxiliaries : Temporarily introduce stereodirecting groups during cyclization.
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru or Pd) to control enantioselectivity in oxidation steps.
- Computational modeling : Predict steric and electronic barriers using DFT calculations to optimize reaction pathways .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with published iridal-type triterpenoid libraries to avoid misidentification .
- Reaction Optimization : Screen solvents (e.g., DCM vs. THF) and temperatures to maximize yields in dehydration/cyclization steps .
- Bioassay Design : Include triplicate measurements and statistical analysis (e.g., ANOVA) to ensure reproducibility in pharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
